Cas no 1074-42-6 (Aziridine,1-(phenylmethyl)-)

Aziridine,1-(phenylmethyl)- structure
Aziridine,1-(phenylmethyl)- structure
Product Name:Aziridine,1-(phenylmethyl)-
CAS No:1074-42-6
MF:C9H11N
MW:133.190342187881
CID:141350
PubChem ID:70628
Update Time:2025-04-19

Aziridine,1-(phenylmethyl)- Chemical and Physical Properties

Names and Identifiers

    • Aziridine,1-(phenylmethyl)-
    • 1-benzylaziridine
    • 1-Benzylethylenimine
    • Aziridine,1-benzyl
    • N-Benzylaziridine
    • N-Benzylethylenimine
    • 1-(Phenylmethyl)aziridine
    • Aziridine, 1-(phenylmethyl)-
    • NSC18610
    • DTXSID00148037
    • Aziridine, 1-benzyl- (8CI)
    • 4LG9J0U7NL
    • 1074-42-6
    • N-Benzyl Aziridine
    • NSC 18610
    • CASDNPHWJOQUQX-UHFFFAOYSA-N
    • NSC-18610
    • Aziridine, 1-benzyl-
    • UNII-4LG9J0U7NL
    • SCHEMBL242970
    • Inchi: 1S/C9H11N/c1-2-4-9(5-3-1)8-10-6-7-10/h1-5H,6-8H2
    • InChI Key: CASDNPHWJOQUQX-UHFFFAOYSA-N
    • SMILES: N1(CC2C=CC=CC=2)CC1

Computed Properties

  • Exact Mass: 133.08900
  • Monoisotopic Mass: 133.089149355g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 101
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 3Ų

Experimental Properties

  • PSA: 3.01000
  • LogP: 1.44010

Aziridine,1-(phenylmethyl)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AD79138-5mg
Aziridine,1-(phenylmethyl)-
1074-42-6
5mg
$1288.00 2024-04-20

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